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Compound of Interest

Compound Name: 2-Ethenylphenol

Cat. No.: B127231 Get Quote

This guide provides a detailed comparative study of 4-vinylphenol (4-VP) and 4-vinylguaiacol

(4-VG), two significant volatile phenols responsible for sensory defects in wine. It is intended for

researchers, scientists, and quality control professionals in the wine industry, offering objective

comparisons supported by experimental data and methodologies.

Introduction and Significance
Volatile phenols are a class of aromatic compounds that can significantly impact the sensory

profile of wine. While some contribute to complexity, others are potent spoilage markers. 4-

vinylphenol (4-VP) and 4-vinylguaiacol (4-VG) are produced during fermentation through the

microbial decarboxylation of hydroxycinnamic acids present in grape must. Their presence,

particularly at high concentrations, is often indicative of contamination by non-conventional

yeast, most notably Brettanomyces/Dekkera species.[1] These compounds are especially

problematic in white wines, where they are considered off-aromas. In red wines, they serve as

direct precursors to the more potent spoilage compounds 4-ethylphenol (4-EP) and 4-

ethylguaiacol (4-EG), which are hallmarks of "Brett" character. Understanding the distinct

formation pathways, sensory thresholds, and analytical methods for 4-VP and 4-VG is crucial

for effective spoilage control and wine quality management.

Biochemical Formation Pathways
The formation of 4-VP and 4-VG in wine is a well-understood biochemical process initiated

from specific hydroxycinnamic acid precursors naturally found in grapes.
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4-Vinylphenol (4-VP): This compound is formed from the enzymatic decarboxylation of p-

coumaric acid.

4-Vinylguaiacol (4-VG): This compound is formed from the enzymatic decarboxylation of

ferulic acid.[2]

The key enzyme responsible for this transformation is cinnamate decarboxylase. While this

enzymatic activity is most famously associated with the spoilage yeast Brettanomyces

bruxellensis, certain strains of Saccharomyces cerevisiae can also produce 4-VP and 4-VG.[3]

However, Saccharomyces lacks the subsequent vinylphenol reductase enzyme needed to

convert these vinylphenols into their corresponding ethylphenols (4-EP and 4-EG), a step

characteristic of Brettanomyces metabolism.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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